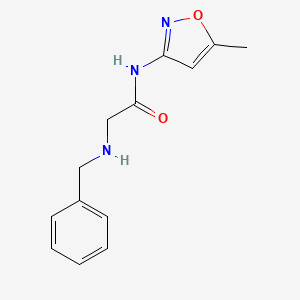2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
CAS No.: 88812-79-7
Cat. No.: VC4808725
Molecular Formula: C13H15N3O2
Molecular Weight: 245.282
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88812-79-7 |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.282 |
| IUPAC Name | 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C13H15N3O2/c1-10-7-12(16-18-10)15-13(17)9-14-8-11-5-3-2-4-6-11/h2-7,14H,8-9H2,1H3,(H,15,16,17) |
| Standard InChI Key | NBMNSSQOXRXYMC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)CNCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Structural Components
The molecule comprises three distinct regions:
-
Benzylamino group: A benzene ring attached to a methylene bridge (–CH2–) and an amine (–NH–), providing hydrophobic interactions and hydrogen-bonding capabilities .
-
Acetamide linker: A –CH2–C(=O)–NH– group that bridges the benzylamine and oxazole moieties, enhancing molecular flexibility and solubility .
-
5-Methyl-1,2-oxazol-3-yl group: A five-membered heterocyclic ring containing nitrogen and oxygen atoms, which influences electronic properties and bioactivity .
Molecular Formula and Weight
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| logP (Partition coefficient) | 3.16 | |
| Hydrogen bond donors | 1 | |
| Hydrogen bond acceptors | 4 | |
| Polar surface area | 47.13 Ų |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step reactions:
-
Formation of 5-methyl-1,2-oxazol-3-amine: Cyclocondensation of hydroxylamine with a β-keto ester derivative .
-
Acetylation: Reaction with acetyl chloride to yield N-(5-methyl-1,2-oxazol-3-yl)acetamide .
-
Benzylamination: Substitution of the acetamide’s methyl group with benzylamine via nucleophilic acyl substitution .
Challenges in Synthesis
-
Low yields: Steric hindrance from the benzyl group complicates the final amidation step .
-
Purification difficulties: The compound’s moderate solubility in polar solvents necessitates chromatography or recrystallization .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxazole ring formation | NH₂OH·HCl, EtOH, reflux | 65–70 |
| Acetylation | AcCl, pyridine, 0°C | 80–85 |
| Benzylamination | Benzylamine, DMF, 80°C | 50–55 |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO); poorly soluble in water (logSw = -3.20) .
-
Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the acetamide group .
Spectroscopic Data
-
IR spectroscopy: N–H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C–N stretch (~1250 cm⁻¹) .
-
NMR (¹H): δ 2.35 (s, 3H, CH₃), δ 4.45 (s, 2H, CH₂), δ 7.25–7.40 (m, 5H, aromatic) .
| Target Class | Example | Potential Application |
|---|---|---|
| Kinases | JAK3, EGFR | Cancer therapy |
| GPCRs | Histamine H₁ receptor | Allergy treatment |
| Bacterial enzymes | D-Ala-D-Ala ligase | Antibiotic development |
Applications in Drug Discovery
Lead Optimization
-
Bioisosteric replacement: The oxazole moiety may substitute for phenyl rings to improve metabolic stability .
-
Prodrug design: The acetamide group can be modified for enhanced bioavailability .
Material Science Applications
Challenges and Future Directions
Synthetic Limitations
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume